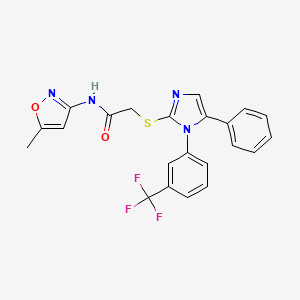
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide derivatives involves a series of chemical reactions starting from common intermediates such as chloroacetamides and thiols or isothiocyanates, leading to the targeted compound through nucleophilic substitution and condensation reactions. These processes are meticulously designed to introduce specific functional groups that define the chemical and physical properties of the final compound. For example, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have been synthesized starting from chloro-N-(phenyl-naphthyridinyl)acetamide intermediates, highlighting a method that could potentially be adapted for the synthesis of the compound (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and Mass spectrometry, which provide insights into the arrangement of atoms and the presence of functional groups. For example, the structural confirmation of acetamide derivatives through 1H NMR, FTIR, MS, and elemental analysis underscores the methodological approach towards understanding the molecular structure of complex organic compounds (Duran & Canbaz, 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the presence of functional groups. For instance, the reactivity of certain N-acetamide derivatives towards chemical oxidants has been explored to understand their potential for further functionalization or modification (Adolphe-Pierre et al., 1998).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies on related compounds, such as the determination of pKa values via UV spectroscopy, provide valuable data on the acidity and basicity, influencing solubility and reactivity (Duran & Canbaz, 2013).
Chemical Properties Analysis
The chemical properties, encompassing reactivity towards other chemicals, stability under various conditions, and the potential for forming derivatives, are integral for understanding the compound's applications. For example, the exploration of antibacterial activities in synthesized acetamide derivatives demonstrates the chemical's utility beyond its basic structural properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).
科学的研究の応用
Synthesis and Biological Evaluation
- A study by Marri et al. (2018) involved the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and their evaluation for antimicrobial activity against bacterial and fungal strains. Compounds from this study showed good activity against certain strains, highlighting the potential of such compounds in antimicrobial applications Marri et al., 2018.
Anticancer Potential
- Evren et al. (2019) synthesized new derivatives related to the compound and investigated their anticancer activity. They found that certain derivatives showed high selectivity and potency against human lung adenocarcinoma cells, indicating a potential application in cancer therapy Evren et al., 2019.
Antimicrobial and Antifungal Activities
- Daraji et al. (2021) designed and synthesized imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity. This suggests the application of such compounds in combating bacterial infections, including drug-resistant strains Daraji et al., 2021.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S/c1-14-10-19(28-31-14)27-20(30)13-32-21-26-12-18(15-6-3-2-4-7-15)29(21)17-9-5-8-16(11-17)22(23,24)25/h2-12H,13H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBSDDFTYKBLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

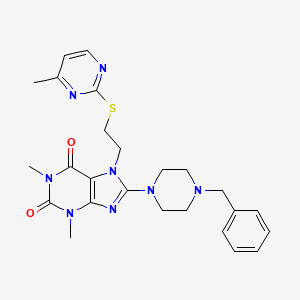
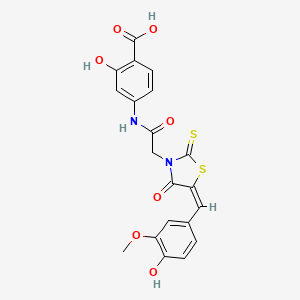
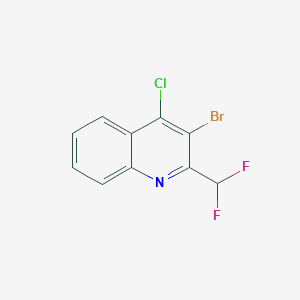
![(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491897.png)
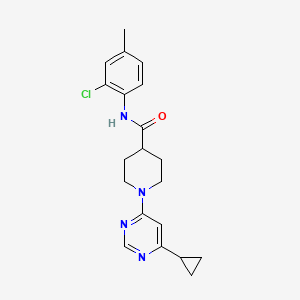
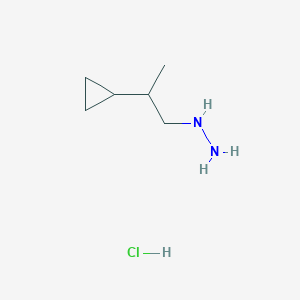
![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)
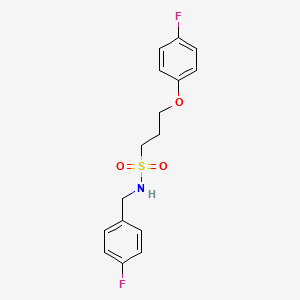
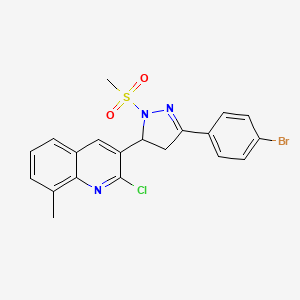
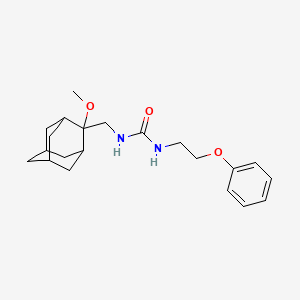
![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)

![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)